molecular formula C19H14Cl2N4O2 B11195226 9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11195226
M. Wt: 401.2 g/mol
InChI Key: JZGRSAPJZIHJLT-UHFFFAOYSA-N
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Description

9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with dichlorophenyl and furan substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazoloquinazoline core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the parent compound .

Scientific Research Applications

9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

When compared to other similar compounds, 9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazoloquinazolines and triazolopyridines, which share the triazole ring but differ in their substituents and overall structure. The presence of the dichlorophenyl and furan groups in the compound of interest imparts specific chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which may enhance its biological activity and stability.

Properties

Molecular Formula

C19H14Cl2N4O2

Molecular Weight

401.2 g/mol

IUPAC Name

9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H14Cl2N4O2/c20-11-3-4-12(13(21)8-11)18-17-14(24-19-22-9-23-25(18)19)6-10(7-15(17)26)16-2-1-5-27-16/h1-5,8-10,18H,6-7H2,(H,22,23,24)

InChI Key

JZGRSAPJZIHJLT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=C(C=C(C=C4)Cl)Cl)C5=CC=CO5

Origin of Product

United States

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